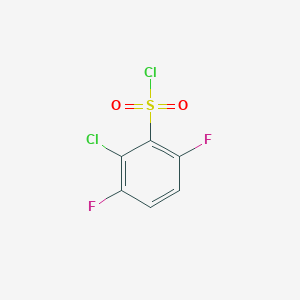

2-Chloro-3,6-difluorobenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBTVVMBHTYRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3,6-difluorobenzenesulfonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,6-difluorobenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a potentially valuable building block for the pharmaceutical and agrochemical industries. Due to the absence of a directly published synthesis protocol for this specific molecule, this document outlines a robust and regioselective strategy based on well-established chemical principles and analogous transformations reported in peer-reviewed literature and patents. The primary focus is a Sandmeyer-type chlorosulfonylation, which offers superior control over isomer formation compared to direct chlorosulfonation methods. This guide is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical safety considerations.

Introduction and Strategic Analysis

This compound is a highly functionalized aromatic compound. The presence of ortho- and meta-fluorine atoms, a chlorine atom, and a reactive sulfonyl chloride group makes it an attractive intermediate for the synthesis of complex molecules. The sulfonyl chloride moiety is a versatile functional group, readily reacting with amines to form sulfonamides, a common motif in pharmacologically active compounds.[1]

The primary challenge in synthesizing this molecule is achieving the desired substitution pattern without the formation of difficult-to-separate isomers. Two principal retrosynthetic strategies can be envisioned:

-

Strategy A: Electrophilic Chlorosulfonation: This involves the direct reaction of a suitable precursor, 1-chloro-2,5-difluorobenzene, with a strong chlorosulfonating agent like chlorosulfonic acid.[2] However, electrophilic aromatic substitution on a ring with multiple halogen substituents can be unpredictable. The directing effects of the fluorine and chlorine atoms may lead to a mixture of constitutional isomers, complicating purification and reducing the overall yield of the desired product.[3]

-

Strategy B: Sandmeyer-type Chlorosulfonylation: This approach begins with a precursor where the substitution pattern is already fixed, specifically 2-chloro-3,6-difluoroaniline. The amino group acts as a synthetic handle that can be converted into a diazonium salt.[4] This diazonium salt is then reacted with a source of sulfur dioxide and a chloride, typically catalyzed by a copper salt, to introduce the sulfonyl chloride group precisely at the position of the original amine.[5] This method offers excellent regiochemical control.

Given the need for high purity and predictable outcomes in pharmaceutical and fine chemical synthesis, this guide will focus on the more robust and regioselective Strategy B: Sandmeyer-type Chlorosulfonylation .

Proposed Synthetic Pathway: A Two-Step Approach

The recommended pathway involves the conversion of 2-chloro-3,6-difluoroaniline to the target sulfonyl chloride. This process is broken down into two distinct, high-yielding steps.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-chloro-3,6-difluoroaniline

This reaction converts the primary aromatic amine into a diazonium salt, a highly versatile intermediate. The reaction must be maintained at a low temperature (0–5 °C) to prevent the premature decomposition of the diazonium salt.[4]

Mechanism: The reaction begins with the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid like HCl. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), which is the key electrophile. The amine's lone pair of electrons attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion is formed.[6]

Protocol:

-

Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-3,6-difluoroaniline (0.1 mol, 16.36 g).

-

Acidic Solution: Add 100 mL of 6M hydrochloric acid. Stir the mixture to form a fine slurry of the amine hydrochloride salt. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

-

Nitrite Addition: Dissolve sodium nitrite (0.11 mol, 7.59 g) in 30 mL of deionized water. Add this solution dropwise to the stirred amine slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition typically takes 30-45 minutes.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes. A clear solution of the diazonium salt should be obtained. This solution is highly reactive and should be used immediately in the next step without isolation.[7]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Chloro-3,6-difluoroaniline | 1.0 | 163.56 | 16.36 g |

| Hydrochloric Acid (6M) | excess | 36.46 | 100 mL |

| Sodium Nitrite | 1.1 | 69.00 | 7.59 g |

| Deionized Water | - | 18.02 | 30 mL |

Table 1: Reagents for the diazotization of 2-chloro-3,6-difluoroaniline.

Step 2: Sandmeyer-type Chlorosulfonylation

This step introduces the sulfonyl chloride group. The classical Meerwein reaction uses gaseous sulfur dioxide and a copper catalyst.[5] Modern variations, which are safer and more scalable, employ stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO).[1][8] This protocol will describe the more contemporary approach.

Mechanism: The copper(II) catalyst is first reduced to copper(I) in situ. The aryl diazonium salt undergoes a single-electron transfer (SET) from the copper(I) species to generate an aryl radical, releasing nitrogen gas. This highly reactive aryl radical then adds to sulfur dioxide. The resulting arylsulfonyl radical is then oxidized by copper(II) and traps a chloride ion to yield the final this compound product and regenerate the copper(I) catalyst.[9]

Protocol:

-

Catalyst & SO₂ Source: In a separate 1 L flask equipped with a mechanical stirrer, add acetonitrile (200 mL), copper(II) chloride (0.005 mol, 0.67 g), and DABSO (0.06 mol, 14.42 g). Stir to form a suspension.

-

Addition of Diazonium Salt: Cool the catalyst suspension to room temperature. Slowly add the cold diazonium salt solution prepared in Step 1 to this suspension over 30-60 minutes. Vigorous evolution of nitrogen gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours or until nitrogen evolution ceases. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion.

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of an ice-water mixture. Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Diazonium Salt Solution | 1.0 | - | ~130 mL |

| DABSO (SO₂ Surrogate) | 0.6 | 240.33 | 14.42 g |

| Copper(II) Chloride | 0.05 | 134.45 | 0.67 g |

| Acetonitrile | - | 41.05 | 200 mL |

Table 2: Reagents for the Sandmeyer-type chlorosulfonylation.

Safety and Handling

-

Aromatic Amines: 2-chloro-3,6-difluoroaniline is expected to be toxic and should be handled with care, avoiding inhalation and skin contact.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and potentially explosive, especially when isolated in a dry state. They should always be prepared at low temperatures and used immediately in solution.[7]

-

Sulfonyl Chlorides: this compound is a reactive compound. It is corrosive and will react with moisture (hydrolysis) to release HCl. Handle in a dry environment and avoid contact with skin and eyes.

-

Reagents: Chlorosulfonic acid (if used in the alternative strategy) is extremely corrosive and reacts violently with water.[2] Sodium nitrite is an oxidizer.

Conclusion

The synthesis of this compound is best approached via a regioselective, two-step Sandmeyer-type reaction starting from 2-chloro-3,6-difluoroaniline. This method, particularly when employing modern and safer reagents like DABSO, provides a reliable and scalable route to this valuable synthetic intermediate.[1] The protocols and data presented in this guide serve as a strong foundation for researchers to develop and optimize the synthesis for applications in drug discovery and materials science.

References

- Organic Syntheses Procedure. (1921). Benzenesulfonyl chloride. Org. Synth. 1, 21.

- Process for preparing fluorobenzene-sulfonyl fluorides. (1981). EP0032077A1.

- Process for the chloro-sulphonation of biphenyl and diphenyl ether. (1982). EP0053314A1.

- Process for preparing chloro-difluorobenzene. (1991). WO1991013847A1.

- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- Process for the preparation of substituted benzene sulfonyl chlorides. (2021). CN112759536A.

- Process for synthesizing 2,3-difluoroaniline. (2008). CN101245020B.

- Preparation method of substituted benzene sulfonyl chloride.

- Sulfonyl chloride synthesis by chlorosulfon

- Diazotis

- 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc) process description. (Internal Document).

- Willis, M. C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- Preparation method of 2,4-disubstituted benzenesulfonyl chloride. (Patent).

- Processes for the diazotization of 2,5-dichloroanilines. (2017). US20170342022A1.

- Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonyl

- Poplata, S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Diazotiz

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. pure.mpg.de [pure.mpg.de]

- 6. byjus.com [byjus.com]

- 7. US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,6-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride of interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel pharmaceutical agents and other complex organic molecules stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 2-chloro-3,6-difluorophenylsulfonyl group. The presence of chlorine and fluorine atoms on the benzene ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for fine-tuning the properties of target compounds. This guide provides a comprehensive overview of the available physicochemical data for this compound, including its chemical identity, computed properties, and safety information, alongside generalized experimental protocols for the characterization of sulfonyl chlorides.

Chemical Identity and Structure

This compound is identified by the Chemical Abstracts Service (CAS) Registry Number 1208074-71-8 .[1][2] Its molecular structure consists of a benzene ring substituted with a chlorine atom at position 2, fluorine atoms at positions 3 and 6, and a sulfonyl chloride group at position 1.

Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1208074-71-8 | ChemScene[1][2] |

| Molecular Formula | C₆H₂Cl₂F₂O₂S | ChemScene[1] |

| Molecular Weight | 247.05 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | ChemScene (Computed)[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.5457 | ChemScene (Computed)[1] |

| Number of Hydrogen Bond Acceptors | 2 | ChemScene (Computed)[1] |

| Number of Hydrogen Bond Donors | 0 | ChemScene (Computed)[1] |

| Number of Rotatable Bonds | 1 | ChemScene (Computed)[1] |

| Purity | ≥95% | ChemScene[1] |

Note: The majority of the physicochemical properties listed are computationally predicted and should be used as estimates. Experimental verification is recommended.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public spectral databases. Researchers working with this compound will need to acquire this data experimentally. General spectral characteristics for similar aromatic sulfonyl chlorides can be found in various databases and can serve as a reference. For instance, the infrared (IR) spectra of benzenesulfonyl chlorides typically exhibit strong absorption bands corresponding to the S=O stretching vibrations.[3][4]

Synthesis and Reactivity

Synthesis

A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding aniline derivative with sodium nitrite and sulfur dioxide in the presence of a copper salt (Sandmeyer-type reaction).[5][6] Another approach involves the direct chlorosulfonation of the aromatic ring. For this compound, a plausible synthetic route would involve the diazotization of 2-chloro-3,6-difluoroaniline followed by a reaction with sulfur dioxide and a chloride source.

Reactivity

The sulfonyl chloride functional group is highly reactive towards nucleophiles. It readily reacts with amines to form stable sulfonamides, with alcohols to form sulfonate esters, and with water to hydrolyze to the corresponding sulfonic acid. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring is expected to increase the electrophilicity of the sulfur atom, potentially enhancing its reactivity.

General Reaction Scheme for Sulfonamide Formation

A generalized workflow for the synthesis of sulfonamides from this compound.

Safety and Handling

Detailed safety data for this compound is limited. However, based on the data for the closely related isomer, 3-chloro-2,6-difluorobenzenesulfonyl chloride, and other aromatic sulfonyl chlorides, this compound should be handled as a corrosive substance.[3][7] It is expected to cause severe skin burns and eye damage.

Hazard Identification (inferred from related compounds):

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314: Causes severe skin burns and eye damage.[3][7]

Recommended Handling Precautions:

-

Handle only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture, as it can hydrolyze to the corrosive sulfonic acid.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8]

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties of sulfonyl chlorides. These should be adapted and optimized for this compound.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

Ensure the compound is a dry, homogenous powder. If it is a liquid at room temperature, this protocol is not applicable.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a moderate rate initially.

-

As the expected melting point is approached, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

-

Determination of Boiling Point (for liquids)

-

Apparatus: Distillation apparatus (microscale if necessary).

-

Procedure:

-

Place a small volume of the liquid sample in a distillation flask with a boiling chip.

-

Assemble the distillation apparatus.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the measured atmospheric pressure.

-

Acquisition of Infrared (IR) Spectrum

-

Apparatus: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of the liquid sample (or a small amount of the solid) onto the ATR crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

-

Experimental Workflow for Physicochemical Characterization

A logical flow for the experimental determination of the physicochemical properties of this compound.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the field of drug discovery. While comprehensive experimental data on its physicochemical properties is currently limited, this guide provides a summary of the available information and outlines a framework for its experimental characterization. Due to its presumed corrosive nature, appropriate safety precautions must be strictly adhered to when handling this compound. Further research to fully characterize this molecule will be beneficial to the scientific community.

References

-

PubChem. 2,6-Difluorobenzenesulfonyl chloride. (n.d.). Retrieved from [Link]

-

PubChem. 2,4-Difluorobenzenesulfonyl Chloride. (n.d.). Retrieved from [Link]

-

GVK BIO. 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). (n.d.). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,6-Difluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

A Note on Chemical Nomenclature: This guide focuses on the well-documented compound 2,6-Difluorobenzenesulfonyl chloride . While the initial inquiry concerned "2-Chloro-3,6-difluorobenzenesulfonyl chloride," publicly available scientific literature and chemical databases predominantly feature information on the former. It is a vital reagent in synthetic chemistry, and its properties and applications are detailed herein.

Core Identifiers and Chemical Properties

2,6-Difluorobenzenesulfonyl chloride is a key building block in organic and medicinal chemistry, valued for its reactive sulfonyl chloride group and the electronic influence of its dual fluorine atoms.[1]

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 60230-36-6 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₃ClF₂O₂S | [1][3][4][5] |

| Molecular Weight | 212.60 g/mol | [2][3] |

| IUPAC Name | 2,6-difluorobenzenesulfonyl chloride | [2] |

| InChI Key | QXWAUQMMMIMLTO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | [2] |

| EC Number | 626-498-5 | [2] |

| MDL Number | MFCD00085004 | [3] |

Physicochemical Properties

This compound typically presents as a colorless to clear yellow liquid.[7][8] It is sensitive to moisture, hydrolyzing into the corresponding sulfonic acid.[10]

| Property | Value | Source |

| Boiling Point | 210 °C (lit.) | [7][11] |

| Density | 1.568 g/mL at 25 °C (lit.) | [7][11] |

| Refractive Index (n20/D) | 1.526 (lit.) | [7][11] |

| Flash Point | >230 °F | [7][11] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [7][11] |

Chemical Structure

Caption: Structure of 2,6-Difluorobenzenesulfonyl chloride.

Synthesis Methodologies

The synthesis of 2,6-difluorobenzenesulfonyl chloride can be achieved through several routes. A common laboratory-scale method involves the lithiation of 1,3-difluorobenzene followed by reaction with sulfur dioxide and subsequent chlorination.[4] An alternative industrial process utilizes 2,6-difluoroaniline as a starting material.[12]

Synthesis from 1,3-Difluorobenzene

This method provides a direct route to the desired product.[4]

Workflow:

Caption: Synthesis from 1,3-Difluorobenzene.

Experimental Protocol:

-

Lithiation: A solution of 1,3-difluorobenzene (1 equivalent) in diethyl ether is cooled to -78°C under an inert atmosphere. n-Butyllithium in hexane (1 equivalent) is added dropwise, and the mixture is stirred for 3 hours at -78°C.[4]

-

Sulfonylation: Sulfur dioxide gas is bubbled through the solution at -60°C for approximately 20 minutes, resulting in the formation of a white solid.[4]

-

Chlorination: N-Chlorosuccinimide (NCS) (1.1 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The mixture typically transitions from a white solid to a pale brown solution.[4]

-

Work-up: The reaction mixture is filtered and concentrated under reduced pressure to yield the crude product.[4]

Applications in Research and Drug Development

2,6-Difluorobenzenesulfonyl chloride is a versatile reagent primarily used for introducing the 2,6-difluorobenzenesulfonyl group into molecules.[1] This functional group can significantly alter the biological activity and physicochemical properties of the parent molecule.[1]

Key Applications:

-

Pharmaceutical Synthesis: It is extensively used in drug discovery to synthesize novel therapeutic agents.[1][13] Its primary role is in the formation of sulfonamides, a common pharmacophore in many drugs.[1] A notable application is in the synthesis of Dabrafenib Mesylate, a targeted therapy for certain cancers.[11][13]

-

Agrochemicals: This compound serves as an intermediate in the development of advanced herbicides, fungicides, and insecticides.[1]

-

Material Science: It is also used in the modification of polymers and in the synthesis of dyestuffs.[1]

Causality in Experimental Design:

The choice of 2,6-difluorobenzenesulfonyl chloride in synthesis is often driven by the unique properties conferred by the fluorine atoms. These atoms can enhance a molecule's:

-

Lipophilicity: Influencing its ability to cross cell membranes.

-

Metabolic Stability: By blocking sites of metabolic oxidation.

-

Binding Affinity: Through favorable interactions with biological targets.

Safety and Handling

2,6-Difluorobenzenesulfonyl chloride is a corrosive substance and requires careful handling in a well-ventilated fume hood.[14]

GHS Hazard Information

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2][3] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2] |

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[14][15]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container under an inert atmosphere. It is moisture-sensitive.[7][15]

-

First Aid (IF ON SKIN): Immediately remove all contaminated clothing and rinse the skin with water.[14]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

References

-

2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem. [Link]

-

China Manufacturer Supply High Purity 2,6-Difluorobenzenesulfonyl chloride CAS 60230-36-6 with good service Wholesale & Bulk - Wuhan Fortuna Chemical. [Link]

-

2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem. [Link]

-

2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). [Link]

-

The Role of 2,6-Difluorobenzenesulfonyl Chloride in Modern Drug Discovery. [Link]

- Process for preparing fluorobenzene-sulfonyl fluorides - Google P

Sources

- 1. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 2. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2,6-difluorobenzenesulfonyl chloride | 60230-36-6 [chemnet.com]

- 7. 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 [chemicalbook.com]

- 8. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]

- 9. 2,6-Difluorobenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. Page loading... [guidechem.com]

- 11. 2,6-Difluorobenzenesulfonyl chloride CAS#: 60230-36-6 [m.chemicalbook.com]

- 12. environmentclearance.nic.in [environmentclearance.nic.in]

- 13. nbinno.com [nbinno.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectral Analysis of 2-Chloro-3,6-difluorobenzenesulfonyl Chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 2-Chloro-3,6-difluorobenzenesulfonyl chloride. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy, data from analogous compounds, and predictive methodologies to offer a robust framework for its characterization. This guide is intended to assist researchers in identifying and verifying this compound, a key intermediate in various synthetic applications, by providing a detailed interpretation of its anticipated spectral features.

Introduction: The Structural Context

This compound (C₆H₂Cl₂F₂O₂S) is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two fluorine atoms, a chlorine atom, and a sulfonyl chloride functional group.[1] The relative positions of these substituents dictate the electronic environment of each atom and, consequently, the molecule's interaction with different forms of electromagnetic radiation. Understanding this structure is paramount to interpreting its spectral output.

The presence of multiple electronegative atoms (F, Cl, O) and the sulfonyl chloride group significantly influences the electron distribution within the aromatic ring. This, in turn, affects the chemical shifts in NMR, the vibrational frequencies of bonds in IR, and the fragmentation patterns in MS. This guide will deconstruct these anticipated effects to provide a clear and predictive spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide distinct and complementary information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region (approx. 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of fluorine, significant C-F coupling is expected.[3] A standard ¹³C{¹H} experiment will show these couplings. For simplification, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed if the instrumentation allows, which would result in singlet peaks for each carbon environment.[4]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will provide direct information on the fluorine environments and their coupling to the aromatic protons.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two non-equivalent protons on the benzene ring (H-4 and H-5).

-

Chemical Shifts (δ): Both protons are in an electron-deficient environment due to the electron-withdrawing nature of the sulfonyl chloride, chlorine, and fluorine substituents. Therefore, their signals are expected to appear in the downfield region, likely between 7.5 and 8.5 ppm . The exact positions will be influenced by the combined electronic effects of the adjacent substituents.

-

Multiplicity:

-

The proton at position 4 (H-4) will be coupled to the proton at position 5 (H-5) and the fluorine at position 3 (F-3). This should result in a doublet of doublets .

-

The proton at position 5 (H-5) will be coupled to the proton at position 4 (H-4) and the fluorine at position 6 (F-6). This should also result in a doublet of doublets .

-

-

Coupling Constants (J):

-

The ortho H-H coupling (³JHH) between H-4 and H-5 is typically in the range of 7-9 Hz.

-

The ortho H-F coupling (³JHF) and meta H-F coupling (⁴JHF) will also be observed. Ortho couplings are generally larger than meta couplings. For instance, in 4-fluorobenzenesulfonyl chloride, the ortho H-F coupling is around 8.0 Hz, while the meta H-F coupling is about 4.8 Hz.[5]

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the six distinct carbon environments of the benzene ring.

-

Chemical Shifts (δ): All six carbon signals are expected in the aromatic region, typically between 110 and 150 ppm .

-

Carbons directly attached to fluorine (C-3 and C-6) will show large one-bond C-F coupling constants (¹JCF) and their chemical shifts will be significantly influenced by the fluorine atoms.

-

The carbon attached to the sulfonyl chloride group (C-1) and the chlorine atom (C-2) will also have distinct chemical shifts.

-

-

Multiplicity (in a ¹³C{¹H} spectrum):

-

C-1: Will likely appear as a triplet due to coupling with the two meta fluorine atoms (F-3 and F-6).

-

C-2: Will likely appear as a doublet of doublets due to coupling with the ortho fluorine (F-3) and the meta fluorine (F-6).

-

C-3: Will show a large doublet due to the one-bond coupling with F-3 (¹JCF is typically >240 Hz) and may be further split by smaller couplings.[4]

-

C-4: Will be coupled to the adjacent F-3 and the para F-6, likely resulting in a doublet of doublets.

-

C-5: Will be coupled to the adjacent F-6 and the para F-3, also likely resulting in a doublet of doublets.

-

C-6: Will exhibit a large doublet due to the one-bond coupling with F-6.

-

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

-

Chemical Shifts (δ): The chemical shifts of aromatic fluorine atoms can vary widely but are often found in the range of -100 to -140 ppm relative to CFCl₃. The precise shifts depend on the electronic environment.[6][7][8]

-

Multiplicity:

-

F-3: Will be coupled to H-4 (ortho) and H-5 (meta), appearing as a doublet of doublets .

-

F-6: Will be coupled to H-5 (ortho), appearing as a doublet .

-

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

| ¹H (H-4) | 7.5 - 8.5 | Doublet of Doublets | ³JHH (ortho), ³JHF (ortho) |

| ¹H (H-5) | 7.5 - 8.5 | Doublet of Doublets | ³JHH (ortho), ³JHF (ortho) |

| ¹³C | 110 - 150 | Complex (see text) | ¹JCF, ²JCF, ³JCF |

| ¹⁹F (F-3) | -100 to -140 | Doublet of Doublets | ³JHF (ortho), ⁴JHF (meta) |

| ¹⁹F (F-6) | -100 to -140 | Doublet | ³JHF (ortho) |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Workflow for IR Spectral Analysis

Caption: A simplified workflow for IR analysis.

Predicted IR Absorption Bands

-

S=O Stretching: The sulfonyl chloride group will give rise to two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically found in the regions of 1370-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).[9]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring will produce several bands of variable intensity in the 1400-1600 cm⁻¹ region.[10]

-

C-F Stretching: The carbon-fluorine bond stretches will result in strong absorptions, typically in the 1000-1300 cm⁻¹ range.

-

C-Cl Stretching: The carbon-chlorine bond stretch is expected to show a strong absorption in the 600-800 cm⁻¹ region.[11]

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring will appear as weak to medium bands above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[10]

-

S-Cl Stretching: The stretch of the sulfur-chlorine bond is expected in the lower frequency region, typically around 500-600 cm⁻¹ .

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

| S=O Asymmetric Stretch | 1370 - 1400 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| S-Cl Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. EI is likely to cause extensive fragmentation, while ESI and CI will likely show a more prominent molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, each offering different levels of resolution and mass accuracy.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z.

Conceptual MS Fragmentation Pathway

Caption: A plausible fragmentation pathway for the title compound.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is approximately 247.05 g/mol . Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these peaks (M, M+2, M+4) will depend on the isotopic abundance of chlorine.

-

Key Fragmentation Pathways: Aromatic sulfonyl chlorides are known to undergo specific fragmentation patterns.[12][13]

-

Loss of a Chlorine Radical: A primary fragmentation would be the loss of the chlorine atom from the sulfonyl chloride group to give a fragment at m/z [M-35]⁺ and [M-37]⁺ .

-

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂), which has a mass of 64.[14] This would result in a fragment at m/z [M-64]⁺ .

-

Loss of the Sulfonyl Chloride Group: Cleavage of the C-S bond would lead to the loss of the •SO₂Cl radical, resulting in a fragment corresponding to the dichlorodifluorobenzene cation at m/z 147/149/151 .

-

Conclusion

This technical guide provides a detailed, predictive framework for the spectral analysis of this compound. By understanding the expected NMR chemical shifts and coupling patterns, the characteristic IR absorption frequencies, and the plausible mass spectral fragmentation pathways, researchers and drug development professionals can confidently identify and characterize this important chemical intermediate. The provided protocols for data acquisition serve as a starting point for obtaining high-quality spectral data, which can then be compared against the predictive analysis presented herein.

References

- ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.

- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction.

- National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- Canadian Journal of Chemistry. (1973).

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ChemScene. (n.d.). This compound.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from The University of Liverpool Repository.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Royal Society of Chemistry. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.

- PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride.

- PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride.

- Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- PubChemLite. (n.d.). This compound (C6H2Cl2F2O2S).

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.

- ChemicalBook. (n.d.). 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum.

Sources

- 1. PubChemLite - this compound (C6H2Cl2F2O2S) [pubchemlite.lcsb.uni.lu]

- 2. unn.edu.ng [unn.edu.ng]

- 3. acdlabs.com [acdlabs.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Reactivity of 2-Chloro-3,6-difluorobenzenesulfonyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Chloro-3,6-difluorobenzenesulfonyl Chloride with Nucleophiles

Abstract

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure presents two distinct electrophilic sites: the highly reactive sulfur atom of the sulfonyl chloride moiety and the electron-deficient aromatic ring. This guide provides a detailed technical analysis of its reactivity towards nucleophiles, focusing on the critical aspect of chemoselectivity. We will explore the underlying electronic and steric factors that govern whether a nucleophile attacks the sulfonyl group (a sulfonylation reaction) or the aromatic ring (a nucleophilic aromatic substitution, SNAr). This document serves as a resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and predictive frameworks for harnessing the synthetic potential of this versatile building block.

Introduction

Substituted benzenesulfonyl chlorides are foundational reagents in modern organic synthesis. The sulfonamide linkage, readily formed from the reaction of a sulfonyl chloride with an amine, is a ubiquitous motif in a vast array of pharmaceuticals, including antibacterial agents and diuretics.[1][2] The this compound molecule (CAS 1208074-71-8)[3] is particularly noteworthy due to its dense functionalization. It possesses a highly electrophilic sulfonyl chloride group primed for reaction, and an aromatic ring heavily substituted with electron-withdrawing groups (two fluorine atoms, a chlorine atom, and the sulfonyl chloride group itself). This electronic configuration renders the aromatic ring susceptible to nucleophilic attack, creating a fascinating dichotomy of reactivity.

The primary challenge and opportunity when using this reagent is controlling the site of nucleophilic attack. Will the reaction yield a sulfonamide/sulfonate ester, or will it result in the displacement of one of the aromatic halides? This guide aims to elucidate the principles governing this chemoselectivity, providing a clear rationale for experimental design to achieve desired synthetic outcomes.

Chapter 1: The Dichotomy of Reactivity - Two Electrophilic Centers

The reactivity of this compound is dominated by two potential sites for nucleophilic attack. Understanding the nature of each site is paramount to predicting the reaction outcome.

The Sulfonyl Center (S-Cl bond)

The sulfur atom in the sulfonyl chloride group is exceptionally electrophilic. This is a direct consequence of being bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[1] This polarization makes the sulfur atom a prime target for a wide range of nucleophiles. The subsequent departure of the chloride ion, a good leaving group, facilitates the substitution.[1]

The precise mechanism of nucleophilic substitution at the sulfonyl sulfur is a subject of detailed study, with evidence supporting both a concerted, SN2-like mechanism and a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate, depending on the specific reactants and conditions.[1]

The Aromatic Ring (C-Cl and C-F bonds)

Ordinarily, aromatic rings are nucleophilic and resistant to attack by electron-rich species. However, the presence of potent electron-withdrawing groups can reverse this polarity, making the ring electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][5] The this compound ring is "activated" for SNAr by four such groups: the -SO₂Cl group and the three halogen atoms.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the expulsion of the leaving group. For this stabilization to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group.[5][6] In our subject molecule, the substituents are positioned to activate the C2 (chloro) and C6 (fluoro) positions for SNAr.

Chapter 2: Chemoselectivity - Predicting the Reaction Pathway

With two reactive sites, the outcome of a reaction with a nucleophile is determined by the relative rates of attack at the sulfur versus the aromatic carbon. This chemoselectivity is not arbitrary and can be predicted by considering the nature of the nucleophile and the reaction conditions.

Governing Factors

-

The Nucleophile: The properties of the nucleophile, such as its basicity, steric bulk, and hardness/softness (HSAB theory), play a crucial role. Highly basic, hard nucleophiles (e.g., alkoxides, primary amines) often react preferentially at the hard electrophilic sulfur center.

-

Reaction Conditions:

-

Temperature: Sulfonylation reactions are typically very fast and can often be performed at room temperature or below.[7] SNAr reactions, conversely, frequently require elevated temperatures to overcome a higher activation energy barrier.[8]

-

Solvent: The choice of solvent can influence reaction rates by stabilizing charged intermediates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common for both reaction types.[9][10]

-

Base: For sulfonylation with amines or alcohols, a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct.[1] In SNAr, the base can play a role in deprotonating the nucleophile or facilitating the elimination step.

-

-

Steric Effects: The sulfonyl chloride group is sterically shielded by the ortho-chloro and ortho-fluoro substituents. Similarly, these groups hinder the approach to the C2 and C6 positions on the ring. The relative steric hindrance can influence the accessibility of each site to a given nucleophile.[11][12]

General Reactivity Hierarchy

For halo(het)arene sulfonyl halides, a general principle has been established: nucleophilic attack at the sulfonyl chloride group is the kinetically favored process .[7] The formation of a sulfonamide or sulfonate ester is typically the first and fastest reaction, occurring under mild conditions. SNAr at the aromatic ring is a subsequent, slower process that usually requires more forcing conditions (e.g., higher temperatures, excess nucleophile) and may only occur after the sulfonyl chloride has been consumed.

Chapter 3: Reactions at the Sulfonyl Center (Sulfonylation)

These reactions are generally rapid, high-yielding, and represent the most common reactivity pathway for this compound under standard laboratory conditions.

With N-Nucleophiles (Amines): Synthesis of Sulfonamides

The reaction with primary or secondary amines is a robust and widely used method for synthesizing sulfonamides.[13] The reaction proceeds readily, often at room temperature, in the presence of a base to neutralize the hydrochloric acid generated.[1]

Protocol 1: General Procedure for Sulfonamide Synthesis

-

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 equivalents) in the same solvent dropwise over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

With O-Nucleophiles (Alcohols, Phenols): Synthesis of Sulfonate Esters

Alcohols and phenols react similarly to amines to form sulfonate esters. This reaction often requires a base such as pyridine, which can act as both a solvent and an acid scavenger.[14][15] The resulting sulfonate ester is an excellent leaving group in its own right, a property often exploited in subsequent substitution reactions.[16][17]

Protocol 2: General Procedure for Sulfonate Ester Synthesis

-

Dissolve the alcohol or phenol (1.0 equivalent) in pyridine or in an inert solvent like dichloromethane containing pyridine (2.0-3.0 equivalents).

-

Cool the mixture to 0 °C.

-

Add this compound (1.05-1.2 equivalents) portion-wise or as a solution, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C to room temperature for 4-24 hours, monitoring for completion.

-

Dilute the reaction mixture with ethyl acetate or dichloromethane and wash sequentially with cold dilute HCl (e.g., 1M) to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over an anhydrous salt, filter, and evaporate the solvent.

-

Purify the product via chromatography.

With Water: Hydrolysis

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[18] This is often an undesired side reaction, necessitating the use of anhydrous solvents and inert atmospheres for other transformations. However, hydrolysis can be performed deliberately if the sulfonic acid is the desired product. The rate of hydrolysis is significantly influenced by pH and temperature.[19][20]

Protocol 3: Controlled Hydrolysis to 2-Chloro-3,6-difluorobenzenesulfonic Acid

-

Add this compound (1.0 equivalent) to a mixture of an organic solvent (e.g., THF, dioxane) and water (e.g., 1:1 v/v).

-

Add a base such as sodium hydroxide (2.5 equivalents) portion-wise, maintaining the temperature with a water bath.[19]

-

Stir the mixture at room temperature until the reaction is complete (as monitored by LC-MS, watching for the disappearance of the sulfonyl chloride).

-

Acidify the reaction mixture with concentrated HCl to a pH of ~1.

-

Extract the sulfonic acid product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, concentrate, and purify as required.

Chapter 4: Reactions at the Aromatic Ring (SNAr)

While sulfonylation is the kinetically preferred pathway, SNAr can be induced, typically under more vigorous conditions. This reaction is of great interest for building molecular complexity directly on the aromatic core.

Regioselectivity: Which Halogen is Displaced?

The -SO₂Cl group is a powerful activating group for SNAr. The positions ortho (C2-Cl, C6-F) and para to it are most activated. In this case, both C2 and C6 are ortho.

-

Attack at C2: This would displace the chloride. The negative charge of the Meisenheimer intermediate is stabilized by the -SO₂Cl group (ortho) and the C6-F (para).

-

Attack at C6: This would displace a fluoride. The negative charge is stabilized by the -SO₂Cl group (ortho) and the C2-Cl (para).

The relative leaving group ability in SNAr is often F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine activating the ring carbon.[5] Therefore, displacement of the fluorine at C6 is a highly probable outcome under SNAr conditions.

Driving SNAr over Sulfonylation

To favor SNAr, one must either use conditions that overcome the kinetic barrier for ring substitution or use a substrate where the sulfonyl chloride has already reacted. For a direct reaction, this typically involves higher temperatures (80-150 °C), polar aprotic solvents (DMF, DMSO), and often a strong base to generate a more potent nucleophile.

Protocol 4: General Procedure for SNAr with an Amine Nucleophile

-

Combine the sulfonamide product from Protocol 1 (1.0 equivalent), the amine nucleophile (2.0-3.0 equivalents), and a strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents) in a polar aprotic solvent like DMSO or NMP.

-

Heat the mixture in a sealed vessel to 100-140 °C.

-

Monitor the reaction progress by LC-MS. The reaction may require 12-48 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

-

Wash the organic layer extensively to remove the high-boiling solvent, dry, and concentrate.

-

Purify the product by column chromatography.

Chapter 5: Quantitative Data & Summary

The following table summarizes the expected reactivity based on the nucleophile and general reaction conditions.

| Nucleophile Type | Conditions (Temp, Base, Solvent) | Primary Product | Potential Side Reaction/Subsequent Product |

| Primary/Secondary Amine | 0-25 °C, Et₃N, CH₂Cl₂ | 2-Chloro-3,6-difluoro-N-alkyl/aryl-benzenesulfonamide | - |

| Alcohol/Phenol | 0-25 °C, Pyridine, CH₂Cl₂ | Alkyl/Aryl 2-chloro-3,6-difluorobenzenesulfonate | - |

| Water | 25 °C, NaOH(aq), THF | 2-Chloro-3,6-difluorobenzenesulfonic acid | - |

| Amine (Forcing) | >100 °C, K₂CO₃, DMSO | SNAr product (e.g., substitution at C6-F) | Polymerization, decomposition |

| Thiol | 25-60 °C, K₂CO₃, DMF | SNAr product (e.g., substitution at C6-F) | Sulfonylation (less common) |

Chapter 6: Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[21][22] It is reactive with water and moisture, releasing corrosive HCl gas upon hydrolysis.

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a face shield.[22][23]

-

Handling: Use anhydrous solvents and glassware. Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[22]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials.

Conclusion

This compound is a powerful synthetic intermediate whose utility is defined by its dual reactivity. The key to successfully employing this reagent lies in understanding and controlling the chemoselectivity of nucleophilic attack. The reaction at the sulfonyl chloride center is kinetically dominant, providing a reliable and efficient route to a wide range of sulfonamides and sulfonate esters under mild conditions. Nucleophilic aromatic substitution at the activated ring, while requiring more forcing conditions, offers a valuable pathway for further functionalization and the construction of complex, highly substituted aromatic structures. By carefully selecting the nucleophile, solvent, temperature, and base, chemists can selectively target either electrophilic site, unlocking the full synthetic potential of this versatile building block.

References

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Baran, P. S., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

- King, J. F., et al. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.

- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Aldrichimica Acta.

- King, J. F., et al. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.

- Robertson, R. E., et al. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

- Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

- OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- OpenOChem Learn. Steric Considerations.

- ResearchGate. Nature of the nucleophile and solvent effect on a SNAr reaction.

- PMC - NIH. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.

- Wikipedia. Nucleophilic aromatic substitution.

- PubChem. 2,6-Difluorobenzenesulfonyl chloride.

- Fisher Scientific. SAFETY DATA SHEET - 2,6-Difluorobenzenesulfonyl chloride.

- Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems.

- PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

- Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

- ChemRxiv. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com.

- YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).

- TCI Chemicals. SAFETY DATA SHEET - 2,4-Difluorobenzenesulfonyl Chloride.

- YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.

- YouTube. Sulfonyl Chlorides.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- ChemScene. This compound.

- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steric Considerations | OpenOChem Learn [learn.openochem.org]

- 12. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 20. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 21. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3,6-difluorobenzenesulfonyl Chloride in Organic Solvents

Introduction: The Critical Role of a Niche Reagent in Synthesis

2-Chloro-3,6-difluorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. Its utility in modern drug discovery and development stems from the unique electronic properties conferred by its substituent pattern. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring significantly activates the sulfonyl chloride moiety, making it a potent reagent for the synthesis of complex sulfonamides and other sulfur-containing scaffolds. These structures are often pivotal in modulating biological activity. However, this enhanced reactivity presents significant challenges in handling, storage, and reaction optimization. An in-depth understanding of its solubility and stability in various organic solvents is not merely academic; it is a prerequisite for reproducible, scalable, and safe chemical synthesis. This guide provides a framework for navigating these challenges, grounded in fundamental chemical principles and field-proven laboratory practices.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of the molecule's properties is essential before delving into its behavior in solution.

| Property | Value | Source |

| Chemical Formula | C₆H₂Cl₃F₂O₂S | |

| Molecular Weight | 212.60 g/mol | |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 210 °C (lit.) | [1] |

| Density | 1.568 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.526 (lit.) |

The structure combines a non-polar, halogenated aromatic ring with a highly polar and electrophilic sulfonyl chloride group. This duality dictates its solubility, making it generally miscible with a range of aprotic organic solvents while being highly reactive with protic solvents.

Part 1: Solubility Profile in Organic Solvents

The choice of solvent is paramount for any reaction, influencing not only the dissolution of reagents but also reaction kinetics and pathway selection. For this compound, selecting an appropriate solvent is a balance between achieving sufficient concentration and preventing premature degradation.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the compound's solubility can be predicted and is confirmed by empirical testing.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Insights |

| Aprotic, Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to High | The aromatic ring and halogen atoms interact favorably with these solvents. Diethyl ether provides slightly better solubility due to some polarity. These are often suitable for reactions where minimizing side reactions is critical. |

| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | High | These solvents effectively solvate both the aromatic portion and the polar sulfonyl chloride group. DCM and THF are excellent choices for reactions with amines. MeCN is also suitable, though care must be taken to ensure it is rigorously anhydrous. DMF, while an excellent solvent, can sometimes participate in side reactions and is harder to remove. |

| Protic | Alcohols (Methanol, Ethanol), Water | Reactive - Not Recommended for Storage | These solvents will react with the sulfonyl chloride group via solvolysis to form esters or sulfonic acids, respectively. They should only be used if they are a reactant in the intended synthesis.[2] |

Experimental Protocol: Determining Quantitative Solubility

A precise understanding of solubility limits is often required for process development and scale-up. The following protocol outlines a standard laboratory method for determining solubility.[3][4]

Objective: To determine the solubility of this compound in a given anhydrous solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

High-purity anhydrous solvent (e.g., Dichloromethane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Temperature-controlled shaker or stir plate

-

Syringe filters (0.2 μm, PTFE)

-

HPLC or GC for concentration analysis

Methodology:

-

Preparation of Saturated Solution:

-

Add a known volume of the anhydrous solvent (e.g., 2.0 mL) to several vials.

-

To each vial, add an excess amount of the sulfonyl chloride, ensuring a visible amount of undissolved material remains.

-

Seal the vials tightly and place them in a temperature-controlled shaker set to 25 °C.

-

Equilibrate the mixture for at least 24 hours to ensure saturation is reached.[4]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a 0.2 μm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.

-

Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method.

-

-

Concentration Measurement:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in units such as g/100 mL or mol/L.

-

This thermodynamic equilibrium method provides the most accurate solubility data.[5]

Part 2: Stability Analysis and Degradation Pathways

The primary cause of instability for sulfonyl chlorides is their susceptibility to nucleophilic attack, leading to the loss of the chloride leaving group. The high electrophilicity of the sulfur atom in this compound makes it particularly prone to degradation.

Primary Degradation Pathways

-

Hydrolysis: Reaction with even trace amounts of water is the most common degradation pathway. Water acts as a nucleophile, attacking the sulfonyl group to form the corresponding 2-chloro-3,6-difluorobenzenesulfonic acid and hydrochloric acid. This reaction is often autocatalytic as the generated HCl can promote further decomposition.[6]

-

Solvolysis: In protic solvents like alcohols (ROH), a similar reaction occurs to yield a sulfonate ester (R-O-SO₂-Ar) and HCl. This is why alcohols are generally incompatible for storage or as non-reactive solvents.[2]

Caption: Primary degradation pathways for this compound.

Experimental Protocol: HPLC-Based Stability Study

A stability-indicating HPLC method is essential for quantifying the degradation of the parent compound and monitoring the formation of degradants over time.[7][8]

Objective: To assess the stability of this compound in a specific solvent over time under controlled conditions.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradants (e.g., the sulfonic acid).[9][10] A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Sample Preparation:

-

Prepare a stock solution of the sulfonyl chloride in the chosen anhydrous solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For a control, prepare a sample in a rigorously anhydrous aprotic solvent.

-

For a stressed sample, prepare a solution in the same solvent but intentionally "spiked" with a small, known amount of water (e.g., 0.5% v/v).

-

-

Time-Point Analysis:

-

Store all samples at a constant temperature (e.g., 25 °C) and protect them from light.

-

At specified time points (e.g., t=0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Immediately quench any ongoing reaction by diluting the aliquot in the mobile phase to the working concentration for HPLC analysis.

-

Inject the sample onto the HPLC system.

-

-

Data Analysis:

-

Record the peak area of the parent sulfonyl chloride at each time point.

-

Plot the percentage of the remaining parent compound against time.

-

Calculate the degradation rate or half-life (t½) in the tested solvent.

-

Caption: Experimental workflow for an HPLC-based stability study.

Field Insights: Best Practices for Handling and Storage

Synthesizing the data on solubility and stability leads to a set of actionable best practices for the laboratory setting.

-

Solvent Selection:

-

For Reactions: Use rigorously dried, aprotic solvents such as Dichloromethane, THF, or Acetonitrile. The choice may depend on the specific reaction requirements and downstream processing.

-

For Stock Solutions: Prepare stock solutions fresh whenever possible. If short-term storage is necessary, use a rigorously anhydrous aprotic solvent like Dichloromethane or Toluene and store under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C).[11]

-

AVOID: Never use protic solvents like methanol or ethanol for dissolving the compound unless they are intended as reactants.[2]

-

-

Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Use dry glassware and syringes. If necessary, flame-dry glassware under vacuum before use.

-

When transferring the liquid, use a syringe or cannula under an inert atmosphere to minimize exposure to atmospheric moisture.

-

-

Quenching and Disposal:

-

Excess reagent in a reaction mixture must be carefully quenched before workup.[14] A common method is the slow addition of the reaction mixture to a stirred, cold solution of a weak base like aqueous sodium bicarbonate.[14]

-

Dispose of waste as hazardous material in accordance with institutional and local regulations.[15]

-

Conclusion

This compound is a powerful but sensitive reagent. Its effective use is directly tied to the careful management of its solution environment. By selecting anhydrous aprotic solvents for dissolution and storage, employing inert atmosphere techniques, and understanding its rapid degradation in the presence of protic nucleophiles, researchers can harness its reactivity efficiently and safely. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to integrate this valuable building block into their synthetic programs.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 19, 2026.

-

Socomore. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 19, 2026, from [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 59(4), 334. [Link]

- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 19, 2026.

-

Letinski, D. J., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 291, 132759. [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved January 19, 2026, from [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2010). Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. PubMed, 45(9-10), 1273-1279. [Link]

- ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved January 19, 2026.

-